Acetyl iodide
Overview
Description
Acetyl iodide is an organoiodine compound with the chemical formula CH₃COI. It is a colorless liquid that is formally derived from acetic acid. Although it is less common in laboratories compared to related compounds such as acetyl bromide and acetyl chloride, this compound is produced on a larger scale in industrial processes. It is primarily generated through the carbonylation of methyl iodide in the Cativa and Monsanto processes, which are the main industrial methods for producing acetic acid .
Mechanism of Action
Target of Action
Acetyl iodide is an organoiodine compound . It is formally derived from acetic acid . The primary targets of this compound are carboxylic acids . In the presence of carboxylic acids, this compound undergoes iodide/hydroxide exchange .
Mode of Action
The interaction of this compound with its targets results in a chemical reaction. Specifically, this compound reacts with carboxylic acids to undergo iodide/hydroxide exchange . The reaction can be represented as follows:
CH3COI+RCO2H→CH3CO2H+RCOICH_3COI + RCO_2H \rightarrow CH_3CO_2H + RCOI CH3COI+RCO2H→CH3CO2H+RCOI
In this reaction, this compound (CH_3COI) reacts with a carboxylic acid (RCO_2H) to produce acetic acid (CH_3CO_2H) and an acyl iodide (RCOI) .
Biochemical Pathways
This compound plays a role in the production of acetic anhydride from methyl acetate . It is also generated by the carbonylation of methyl iodide in the Cativa and Monsanto processes, which are the main industrial processes that generate acetic acid .
Pharmacokinetics
It is known that this compound decomposes in water , which could impact its bioavailability.
Result of Action
The result of this compound’s action is the production of acetic acid and an acyl iodide . This reaction is part of the process of producing acetic anhydride from methyl acetate .
Action Environment
This compound is sensitive to environmental factors. It decomposes exothermically in water or alcohol . It also reacts vigorously and exothermically with bases . In the presence of trace amounts of metal salts, this compound may react vigorously or explosively if mixed with diisopropyl ether or other ethers . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the environment in which it is used.
Biochemical Analysis
Biochemical Properties
Acetyl iodide plays a significant role in biochemical reactions, particularly in organic synthesis. It is known to undergo iodide/hydroxide exchange with carboxylic acids, resulting in the formation of acetic acid and the corresponding acyl iodide . This reaction is crucial in the synthesis of various organic compounds. This compound interacts with enzymes and proteins involved in these reactions, although specific enzymes and proteins have not been extensively documented.
Molecular Mechanism
At the molecular level, this compound exerts its effects through acylation reactions. It can react with nucleophiles such as amines and alcohols, forming acetylated products. These reactions can lead to enzyme inhibition or activation, depending on the target biomolecule. This compound’s ability to modify proteins and other biomolecules can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. This compound is known to decompose in the presence of water, forming acetic acid and hydrogen iodide . This decomposition can affect the long-term effects of this compound on cellular function in in vitro and in vivo studies. Researchers must account for this instability when designing experiments involving this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to acylation reactions. It can interact with enzymes such as acetyl-CoA synthase, which plays a role in the synthesis of acetyl-CoA from acetate . This interaction can affect metabolic flux and metabolite levels, influencing various biochemical processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. As a small molecule, this compound is likely to diffuse freely across cell membranes. It may also interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its ability to modify proteins and other biomolecules suggests that it may be directed to specific compartments or organelles within the cell. Targeting signals or post-translational modifications could play a role in directing this compound to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl iodide can be synthesized through several methods. One common laboratory method involves the reaction of acetic acid with iodine and red phosphorus. The reaction proceeds as follows:
CH3COOH+I2+P→CH3COI+H3PO4
Industrial Production Methods: In industrial settings, this compound is produced transiently on a larger scale than other acid halides. It is generated by the carbonylation of methyl iodide in the Cativa and Monsanto processes. These processes are primarily used for the production of acetic acid . Additionally, this compound is an intermediate in the production of acetic anhydride from methyl acetate .
Chemical Reactions Analysis
Types of Reactions: Acetyl iodide undergoes various chemical reactions, including:
- this compound reacts with carboxylic acids to form acetic acid and the corresponding acyl iodide. For example:
Substitution Reactions: CH3COI+RCO2H→CH3CO2H+RCOI
this compound decomposes in water to form acetic acid and hydrogen iodide:Hydrolysis: CH3COI+H2O→CH3COOH+HI
Common Reagents and Conditions:
Bases: this compound reacts vigorously and exothermically with bases.
Alcohols: It decomposes exothermically in alcohols.
Major Products:
Acetic Acid: Formed through hydrolysis and substitution reactions.
Hydrogen Iodide: Formed during hydrolysis.
Scientific Research Applications
Acetyl iodide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in organic synthesis, particularly in the formation of acyl iodides.
Intermediate in Industrial Processes: this compound is an intermediate in the production of acetic anhydride and acetic acid.
Chemical Research: It is used in studies involving the kinetics of reactions with hydrogen iodide and other compounds.
Comparison with Similar Compounds
Acetyl Chloride (CH₃COCl): A related acyl halide that is more commonly used in laboratories.
Acetyl Bromide (CH₃COBr): Another related acyl halide with similar reactivity.
Uniqueness:
Reactivity: Acetyl iodide is less commonly used in laboratories compared to acetyl chloride and acetyl bromide, but it is produced on a larger scale in industrial processes.
Properties
IUPAC Name |
acetyl iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO/c1-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKJTGQWLAUGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO | |
Record name | ACETYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060141 | |
Record name | Acetyl iodide | |
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Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetyl iodide appears as a colorless, fuming liquid with a pungent odor. Soluble in benzene and ether (Merck 11th ed., 1989). Vapors are irritating to the eyes and mucous membranes. Vapor causes pulmonary edema. Corrosive to metals and skin., Colorless, fuming liquid with a pungent odor that turns brown on contact with air; [CAMEO] | |
Record name | ACETYL IODIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetyl iodide | |
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Vapor Pressure |
32.4 [mmHg] | |
Record name | Acetyl iodide | |
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CAS No. |
507-02-8 | |
Record name | ACETYL IODIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetyl iodide | |
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Record name | Acetyl iodide | |
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Record name | Acetyl iodide | |
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Record name | Acetyl iodide | |
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Record name | Acetyl iodide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ACETYL IODIDE | |
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Retrosynthesis Analysis
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